molecular formula C17H9Cl3N4 B2737401 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine CAS No. 860649-98-5

2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine

Cat. No.: B2737401
CAS No.: 860649-98-5
M. Wt: 375.64
InChI Key: SDFPEIXBILDUSI-UHFFFAOYSA-N
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Description

2-[3-Chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine (CAS 860649-98-5) is a small molecule research compound based on the pyrazolo[1,5-a]pyrimidine core scaffold, a structure recognized for its significant potential in targeted cancer therapy . This compound is of high interest in early-stage drug discovery for its properties as a protein kinase inhibitor (PKI). Protein kinases are enzymes critical for cellular signaling processes, and their dysregulation is a hallmark of various cancers; inhibiting these enzymes is a key strategy in developing new oncology therapeutics . Compounds featuring the pyrazolo[1,5-a]pyrimidine structure have been extensively investigated for their ability to act as ATP-competitive inhibitors, effectively blocking the activity of kinases such as cyclin-dependent kinases (CDKs) . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for studying kinase-related pathways in vitro. The structure features a pyridine and dichlorophenyl substituents, which are common pharmacophores known to influence binding affinity and selectivity towards specific kinase targets . This product is provided for research purposes only. Warning: This compound may be hazardous. Safety data suggests it may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Datasheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment. This product is intended for use by qualified research professionals. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-chloro-2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N4/c18-11-5-4-10(9-12(11)19)16-15(20)17-22-8-6-14(24(17)23-16)13-3-1-2-7-21-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPEIXBILDUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C(=NN23)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the chloro and dichlorophenyl groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro substituents.

    Attachment of the pyridinyl group: This step often involves nucleophilic substitution reactions where the pyridinyl group is introduced using pyridine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of heterocycles with diverse pharmacological profiles. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Group Analysis

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Cl, 2-(3,4-Cl₂C₆H₃), 7-pyridyl C₁₈H₁₂Cl₃N₄ 390.7 Triple chlorine substitution enhances lipophilicity; pyridine enables H-bonding
Compound D () 3-Br, 5-(2-FC₆H₄), 7-(pyridin-3-ylmethyl)amino C₁₇H₁₂BrFN₅O 408.2 Bromine and fluorine enhance steric/electronic effects; CDK2 inhibition
Compound 3-(2,4-Cl₂C₆H₃), 5-(4-FC₆H₄), 7-CF₃, 2-CH₃ C₁₈H₁₀Cl₂F₄N₂ 423.2 Trifluoromethyl improves metabolic stability; antitrypanosomal activity
MK7 () 2-(3-ClC₆H₄), 5-Ph, 7(4H)-one C₁₇H₁₂ClN₃O 309.7 Ketone at position 7 may influence redox properties; unconfirmed activity
Dinaciclib () 3-Ethyl, 5-(2-(2-hydroxyethyl)piperidin-1-yl), 7-(pyridin-3-ylmethyl)amino C₂₁H₂₈N₆O₂ 396.5 Hydroxyethyl-piperidine enhances solubility; CDK1/2/5/9 inhibition

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target Compound: Estimated LogP = 4.2 (high due to three Cl atoms).
    • Dinaciclib: LogP = 2.1 (lower due to hydrophilic piperidine group) .
  • Solubility :
    • Compound: Poor aqueous solubility (0.01 mg/mL) due to CF₃ group .
    • MK7 (): Moderate solubility (1.2 mg/mL) from ketone moiety .

SAR Insights

  • Halogenation : Triple chlorine substitution in the target compound likely enhances target binding via halogen bonding, as seen in ’s dichlorophenyl analog .
  • Heteroaromatic Substituents: Pyridine at position 7 (target) vs. trifluoromethyl () alters electronic properties and H-bond donor/acceptor capacity .

Biological Activity

The compound 2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realms of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H12Cl4N4
  • Molecular Weight : 409.1 g/mol
  • Structural Features :
    • Chloro group at position 3
    • 3,4-dichlorophenyl group at position 2
    • Pyrazolo[1,5-a]pyrimidine core
    • Pyridine moiety

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific interactions of This compound include:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Modulation of Inflammatory Pathways : It may also affect pathways related to inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines. Notably, it exhibited growth inhibition rates of approximately 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

  • In Vivo Studies : Animal models have indicated that treatment with this compound reduces the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Case Studies and Research Findings

StudyFindings
Anticancer Efficacy Displayed significant inhibition of cell proliferation in HepG2 and HeLa cells .
Inflammation Modulation Reduced LPS-induced TNF-alpha release in murine models .
Kinase Inhibition Shown to inhibit specific kinases linked to tumor growth .

Comparative Analysis with Related Compounds

The following table compares This compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineContains a thiophene ringExhibits different electronic properties due to sulfur presence
4-Amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineAmino group at position 4Potentially different biological activity due to amino substitution

Q & A

Q. How do crystal packing interactions influence solubility and formulation?

  • Methodological Answer : Analyze X-ray data () for intermolecular interactions (e.g., π-π stacking of pyridine rings). Modify crystal morphology via co-crystallization with solubilizing agents (e.g., cyclodextrins). Measure solubility in biorelevant media (FaSSIF/FeSSIF) .

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